5-Methyl-2-pentylphenyl acetate

Description

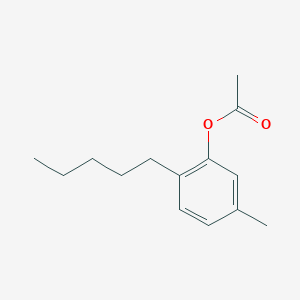

5-Methyl-2-pentylphenyl acetate is an aromatic ester featuring a phenyl ring substituted with a methyl group at the 5-position and a pentyl group at the 2-position, esterified with acetic acid. While direct data on this compound is absent in the provided evidence, its structural and functional characteristics can be inferred from analogous phenyl acetate derivatives. Such compounds are commonly employed in organic synthesis, fragrance formulations, and pharmaceutical intermediates due to their tunable solubility and reactivity profiles. The methyl group at position 5 may influence steric hindrance and electronic effects, modulating reactivity in substitution or coupling reactions .

Properties

CAS No. |

5416-57-9 |

|---|---|

Molecular Formula |

C14H20O2 |

Molecular Weight |

220.31 g/mol |

IUPAC Name |

(5-methyl-2-pentylphenyl) acetate |

InChI |

InChI=1S/C14H20O2/c1-4-5-6-7-13-9-8-11(2)10-14(13)16-12(3)15/h8-10H,4-7H2,1-3H3 |

InChI Key |

OWINUZKAOVJNOB-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC1=C(C=C(C=C1)C)OC(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Methyl-2-pentylphenyl acetate can be synthesized through the esterification of 5-methyl-2-pentylphenol with acetic acid. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced catalysts and purification techniques, such as distillation and crystallization, ensures the production of high-purity ester suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

Hydrolysis: 5-Methyl-2-pentylphenyl acetate can undergo hydrolysis in the presence of water and an acid or base catalyst, resulting in the formation of 5-methyl-2-pentylphenol and acetic acid.

Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Reduction: Lithium aluminum hydride in anhydrous conditions.

Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.

Major Products Formed

Hydrolysis: 5-Methyl-2-pentylphenol and acetic acid.

Reduction: 5-Methyl-2-pentylphenol.

Substitution: Various substituted esters or amides, depending on the nucleophile used.

Scientific Research Applications

5-Methyl-2-pentylphenyl acetate has several applications in scientific research:

Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.

Biology: Investigated for its potential biological activity and interactions with enzymes.

Medicine: Explored for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in biological environments.

Industry: Utilized in the formulation of fragrances and flavorings due to its pleasant aroma.

Mechanism of Action

The mechanism of action of 5-methyl-2-pentylphenyl acetate primarily involves its hydrolysis to release 5-methyl-2-pentylphenol and acetic acid. The ester linkage is susceptible to enzymatic hydrolysis by esterases, which are present in various biological systems. The released phenol can then interact with biological targets, potentially exerting its effects through modulation of enzyme activity or receptor binding.

Comparison with Similar Compounds

Key Observations :

- Substituent Diversity: Unlike simpler phenyl acetates (e.g., Ethyl 2-phenylacetoacetate ), this compound incorporates bulky alkyl groups, which may reduce crystallization tendencies and enhance solubility in non-polar solvents.

- Functional Group Complexity : Compounds like Methyl 2-(5-methoxy-2-sulfamoylphenyl)acetate include polar groups (sulfamoyl, methoxy) that increase aqueous solubility, whereas the pentyl chain in the target compound prioritizes hydrophobicity.

Physicochemical Properties

- Lipophilicity : The pentyl group in this compound likely elevates its logP value compared to methyl or ethyl esters (e.g., Methyl 2-phenylacetoacetate, logP ~1.8 ). This property is critical for drug candidates requiring blood-brain barrier penetration.

- Stability : Esters with longer alkyl chains (e.g., pentyl) are typically less prone to hydrolysis than methyl esters under acidic conditions. However, Methyl 2-phenylacetoacetate is reported to remain stable for ≥5 years at -20°C , suggesting similar storage protocols for the target compound.

- Reactivity: The absence of reactive ketones (unlike acetoacetate derivatives ) makes this compound less prone to enolate formation, limiting its utility in aldol or Claisen condensations.

Pharmacological and Industrial Relevance

- Drug Development: Amino-substituted analogs like Methyl 2-(5-Amino-2-Methylphenyl)Acetate are used as intermediates in bioactive molecules. The pentyl group in the target compound could enhance pharmacokinetic properties (e.g., half-life) via increased lipophilicity.

- Fragrance Industry: Long-chain alkyl esters are valued for their volatility profiles and scent retention. The pentyl chain may position this compound as a mid-to-base note in perfumery.

- Material Science : Bulky substituents could modify polymer properties (e.g., flexibility, thermal stability) when incorporated into polymeric esters.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.